molecular formula C9H9IN2 B3030920 3-Iodo-1,4-dimethyl-1H-indazole CAS No. 1060817-19-7

3-Iodo-1,4-dimethyl-1H-indazole

Cat. No.: B3030920
CAS No.: 1060817-19-7
M. Wt: 272.09 g/mol
InChI Key: MKEPETVCLUSGRK-UHFFFAOYSA-N
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Description

3-Iodo-1,4-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Mechanism of Action

Target of Action

The primary target of 3-Iodo-1,4-dimethyl-1H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the initial step in the kynurenine pathway, the primary route of tryptophan catabolism .

Mode of Action

This compound interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the kynurenine pathway, leading to changes in the concentrations of tryptophan and its metabolites .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine, a metabolite with various effects on the immune system . The disruption of this pathway can lead to downstream effects such as modulation of the immune response .

Pharmacokinetics

They are highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

The inhibition of IDO1 by this compound can lead to significant molecular and cellular effects. For instance, it can modulate the immune response, potentially enhancing the body’s ability to fight off certain diseases . In the context of cancer, this could mean improved anti-tumor immunity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as organometallic reagents, can influence the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,4-dimethyl-1H-indazole typically involves the iodination of 1,4-dimethyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,4-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Oxidized products may include hydroxylated or ketone derivatives.

    Reduction: Reduced products may include deiodinated or hydrogenated derivatives.

Scientific Research Applications

3-Iodo-1,4-dimethyl-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1H-indazole: Lacks the iodine atom, which may result in different reactivity and biological activity.

    3-Bromo-1,4-dimethyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    3-Chloro-1,4-dimethyl-1H-indazole: Contains a chlorine atom, which may affect its reactivity and applications.

Uniqueness

3-Iodo-1,4-dimethyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The iodine atom can participate in halogen bonding, enhancing the compound’s stability and specificity in various applications .

Properties

IUPAC Name

3-iodo-1,4-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-6-4-3-5-7-8(6)9(10)11-12(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEPETVCLUSGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(N=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650996
Record name 3-Iodo-1,4-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-19-7
Record name 3-Iodo-1,4-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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